- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
Cas no 913179-36-9 (5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole])
913179-36-9 structure
Product Name:5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
CAS-Nr.:913179-36-9
MF:C10H10FN
MW:163.191505908966
MDL:MFCD13195330
CID:839062
PubChem ID:53487981
Update Time:2025-05-24
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5'-Fluorospiro[cyclopropane-1,3'-indoline]
- 5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane]
- 5′-Fluoro-1′,2′-dihydrospiro[cyclopropane-1,3′-[3H]indole] (ACI)
- 5′-Fluorospiro[cyclopropane-1,3′-indoline]
- 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
- EN300-137158
- AKOS015853219
- 5`-FLUOROSPIRO[CYCLOPROPANE-1,3`-INDOLINE]
- SB66181
- 5'-Fluorospiro[cyclopropane-1 pound not3'-indoline]
- DTXSID20705383
- FS-2981
- 913179-36-9
- CS-0090836
- SCHEMBL16600350
-
- MDL: MFCD13195330
- Inchi: 1S/C10H10FN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2
- InChI-Schlüssel: HJFDQUZANMKTQT-UHFFFAOYSA-N
- Lächelt: FC1C=C2C(NCC32CC3)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 163.08000
- Monoisotopenmasse: 163.079727485g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 200
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topologische Polaroberfläche: 12Ų
Experimentelle Eigenschaften
- PSA: 12.03000
- LogP: 2.42080
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Sicherheitsinformationen
- Gefahrenhinweis: H315-H319-H335
- Lagerzustand:Keep in dark place,Inert atmosphere,Room temperature
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-100mg |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 100mg |
¥456.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-1g |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 1g |
¥2535.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-250mg |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 250mg |
¥1024.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-25mg |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 25mg |
¥195.90 | 2023-09-02 | |
| Fluorochem | 077479-250mg |
5'-Fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 250mg |
£156.00 | 2022-03-01 | |
| Fluorochem | 077479-1g |
5'-Fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 1g |
£425.00 | 2022-03-01 | |
| Matrix Scientific | 073731-500mg |
5'-Fluorospiro[cyclopropane-1,3'-indoline], 95+% |
913179-36-9 | 95+% | 500mg |
$445.00 | 2023-09-09 | |
| Matrix Scientific | 073731-1g |
5'-Fluorospiro[cyclopropane-1,3'-indoline], 95+% |
913179-36-9 | 95+% | 1g |
$692.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F847619-100mg |
5'-Fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 100mg |
¥528.00 | 2022-01-12 | |
| Chemenu | CM133528-1g |
5'-fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 1g |
$324 | 2021-08-05 |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride ; 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
2.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
4.1 Reagents: Trifluoroacetic acid ; 60 °C
5.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
4.1 Reagents: Trifluoroacetic acid ; 60 °C
5.1 Reagents: Lithium aluminum hydride ; 0 °C
Referenz
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ; 60 °C
2.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Lithium aluminum hydride ; 0 °C
Referenz
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
2.1 Reagents: Trifluoroacetic acid ; 60 °C
3.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Trifluoroacetic acid ; 60 °C
3.1 Reagents: Lithium aluminum hydride ; 0 °C
Referenz
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
3.1 Reagents: Trifluoroacetic acid ; 60 °C
4.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
3.1 Reagents: Trifluoroacetic acid ; 60 °C
4.1 Reagents: Lithium aluminum hydride ; 0 °C
Referenz
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Raw materials
- 4-Methoxybenzylchloride
- 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
- 1,2-Dibromoethane
- 1H-Indole-2,3-dione, 5-fluoro-1-[(4-methoxyphenyl)methyl]-
- 5-Fluoroisatin
- 2H-Indol-2-one, 5-fluoro-1,3-dihydro-1-[(4-methoxyphenyl)methyl]-
- Spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one, 5'-fluoro-1'-[(4-methoxyphenyl)methyl]-
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Preparation Products
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Verwandte Literatur
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
913179-36-9 (5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]) Verwandte Produkte
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- 225642-33-1(5-fluoro-3,3-dimethylindoline)
- 345264-92-8(6-Fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline)
- 819076-34-1(1H-INDOLE, 5-FLUORO-2,3-DIHYDRO-3,3-DIMETHYL-, HYDROCHLORIDE)
- 845552-88-7(Spiro[3H-indole-3,4'-piperidine], 5-fluoro-1,2-dihydro-1-methyl-)
- 1461713-29-0(6'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole])
- 1461714-90-8(7'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole])
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